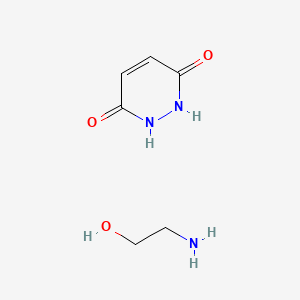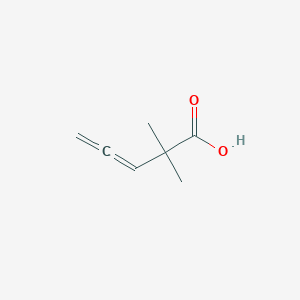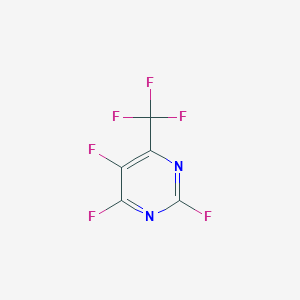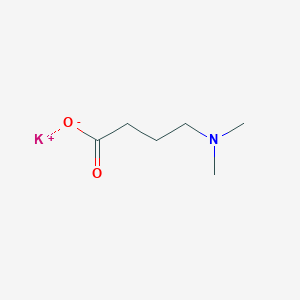
Potassium 4-(dimethylamino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 4-(dimethylamino)butanoate is an organic compound with the molecular formula C6H12KNO2. It is a potassium salt of 4-(dimethylamino)butanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium 4-(dimethylamino)butanoate can be synthesized through the reaction of 4-(dimethylamino)butanoic acid with potassium hydroxide. The reaction typically involves dissolving 4-(dimethylamino)butanoic acid in a suitable solvent, such as water or ethanol, and then adding potassium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process generally includes the following steps:
- Dissolution of 4-(dimethylamino)butanoic acid in a solvent.
- Addition of potassium hydroxide under controlled conditions.
- Stirring and monitoring the reaction until completion.
- Purification of the product through crystallization or other suitable methods.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium 4-(dimethylamino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Applications De Recherche Scientifique
Potassium 4-(dimethylamino)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of potassium 4-(dimethylamino)butanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-(Dimethylamino)butanoic acid: The parent acid of potassium 4-(dimethylamino)butanoate.
Potassium 4-(dimethylamino)butyrate: A similar compound with a slightly different structure.
4-(Dimethylamino)butanol: A related alcohol derivative.
Comparison: this compound is unique due to its potassium salt form, which imparts different solubility and reactivity properties compared to its parent acid and other derivatives. This uniqueness makes it particularly useful in specific applications where the potassium ion plays a crucial role in the compound’s activity and stability.
Propriétés
Numéro CAS |
139620-14-7 |
|---|---|
Formule moléculaire |
C6H12KNO2 |
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
potassium;4-(dimethylamino)butanoate |
InChI |
InChI=1S/C6H13NO2.K/c1-7(2)5-3-4-6(8)9;/h3-5H2,1-2H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
FFIBYANDGCZXMO-UHFFFAOYSA-M |
SMILES canonique |
CN(C)CCCC(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B14151733.png)
![Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate](/img/structure/B14151735.png)
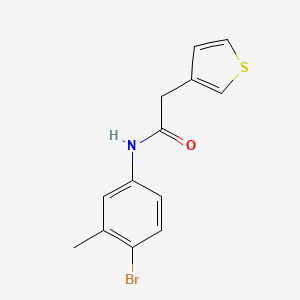
![2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide](/img/structure/B14151754.png)
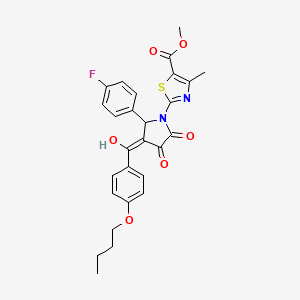
![[(2S,3S)-2,3-bis(ethoxycarbonyloxy)-4-methylsulfonyloxybutyl] methanesulfonate](/img/structure/B14151763.png)
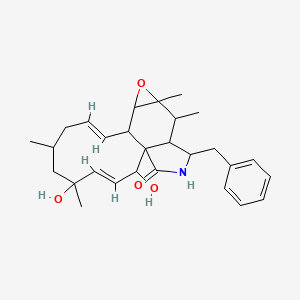

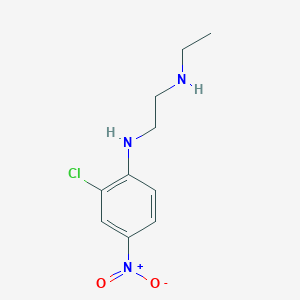
![3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14151785.png)
